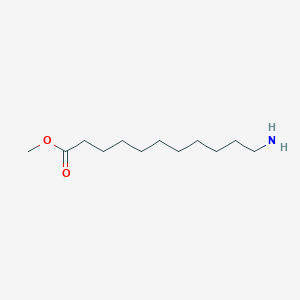
Methyl 11-aminoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-aminoundecanoate is an organic compound with the molecular formula C₁₂H₂₅NO₂. It is a derivative of 11-aminoundecanoic acid and is classified as an amino ester. This compound is of significant interest due to its applications in the production of polyamides, particularly Nylon-11, which is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 11-aminoundecanoate can be synthesized through a multi-step process involving the hydrogenation of unsaturated nitrile-esters. One common method involves the hydrogenation of 10-cyano-9-decenoate using a Raney®-nickel catalyst. The reaction is carried out under high pressure (30 bar) and elevated temperatures (150°C) to achieve high yields .
Industrial Production Methods
The industrial production of this compound typically involves the following steps:
Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid is hydrobrominated to form 11-bromoundecanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-aminoundecanoate undergoes various chemical reactions, including:
Hydrogenation: The reduction of nitrile groups to amines.
Substitution: Amination reactions where the bromine atom is replaced by an amino group.
Hydrolysis: Conversion of esters to carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Raney®-nickel catalyst, high pressure (30 bar), and elevated temperatures (150°C).
Amination: Palladium-catalyzed amination and hydrogenation-hydrogenolysis steps.
Major Products
Applications De Recherche Scientifique
Methyl 11-aminoundecanoate is used in several scientific research applications, including:
Polymer Chemistry: As a monomer for the production of polyamide 11, which is used in automotive, electronics, and textile industries.
Renewable Monomers: Research into bio-based monomers for sustainable polymer production.
Catalysis: Studies on the regeneration of catalysts used in the hydrogenation process.
Mécanisme D'action
The mechanism of action of methyl 11-aminoundecanoate involves its conversion into polyamide 11 through polymerization. The amino group reacts with carboxylic acid groups to form amide bonds, resulting in the formation of long polymer chains. The molecular targets and pathways involved include the catalytic sites on the Raney®-nickel catalyst, which facilitate the hydrogenation and amination reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Aminoundecanoic Acid: A precursor to methyl 11-aminoundecanoate and also used in the production of Nylon-11.
Methyl Ricinoleate: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific application in the production of polyamide 11, which offers superior properties such as high thermal stability, chemical resistance, and mechanical strength compared to other polyamides .
Propriétés
Formule moléculaire |
C12H25NO2 |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
methyl 11-aminoundecanoate |
InChI |
InChI=1S/C12H25NO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11,13H2,1H3 |
Clé InChI |
QVGONMHQKGSFOB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















